4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one
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Overview
Description
4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one is a complex organic compound with a unique structure that includes a triazinone core, a methoxy group, and a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-4-(propan-2-yloxy)benzaldehyde with 6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce amines.
Scientific Research Applications
4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazinone core with methoxy and propan-2-yloxy substituents makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-9(2)22-12-6-5-11(7-13(12)21-4)8-16-19-14(20)10(3)17-18-15(19)23/h5-9H,1-4H3,(H,18,23)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEQCQRXNOEINO-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC(=C(C=C2)OC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=C(C=C2)OC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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